(E)-[(2,6-dioxocyclohexyl)methylidene](methyl)oxidoazanium
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Overview
Description
(E)-(2,6-dioxocyclohexyl)methylideneoxidoazanium is a chemical compound with the molecular formula C8H11NO3 and a molecular weight of 169.18 g/mol . It is also known by its IUPAC name, 2-{(E)-[methyl(oxido)imino]methyl}-1,3-cyclohexanedione . This compound is characterized by its unique structure, which includes a cyclohexane ring with two keto groups and an oxidoazanium group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(2,6-dioxocyclohexyl)methylideneoxidoazanium typically involves the reaction of cyclohexane-1,3-dione with methylamine and an oxidizing agent. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature to moderate temperatures.
Solvent: Common solvents used include ethanol or methanol.
Catalysts: In some cases, a catalyst such as acetic acid may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include:
Batch or Continuous Processing: Depending on the scale, the reaction can be carried out in batch reactors or continuous flow reactors.
Purification: The product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(E)-(2,6-dioxocyclohexyl)methylideneoxidoazanium undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxides.
Reduction: It can be reduced to form corresponding amines or alcohols.
Substitution: The oxidoazanium group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halides or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
(E)-(2,6-dioxocyclohexyl)methylideneoxidoazanium has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-(2,6-dioxocyclohexyl)methylideneoxidoazanium involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways: Modulating signaling pathways such as oxidative stress or apoptosis.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,3-dione: A precursor in the synthesis of (E)-(2,6-dioxocyclohexyl)methylideneoxidoazanium.
Methylamine: Another precursor used in the synthesis.
Other Oxidoazanium Compounds: Compounds with similar functional groups but different structures.
Uniqueness
(E)-(2,6-dioxocyclohexyl)methylideneoxidoazanium is unique due to its specific structure and the presence of both keto and oxidoazanium groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,6-dioxocyclohexyl)-N-methylmethanimine oxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-9(12)5-6-7(10)3-2-4-8(6)11/h5-6H,2-4H2,1H3/b9-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXINKEZEDNMGAJ-WEVVVXLNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](=CC1C(=O)CCCC1=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/[N+](=C\C1C(=O)CCCC1=O)/[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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